
1-Butyl-4-nitrosobenzene
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Overview
Description
1-Butyl-4-nitrosobenzene (C₁₀H₁₃NO) is an aromatic compound featuring a nitroso (-NO) functional group attached to the para position of a benzene ring substituted with a butyl (-C₄H₉) group. Its molecular weight is 163.22 g/mol, and its structure combines the electron-withdrawing nitroso group with the hydrophobic butyl chain, influencing its reactivity, solubility, and stability. Nitroso compounds are known for their sensitivity to light and heat, often undergoing dimerization or redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-nitrosobenzene can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 1-butyl-4-nitrobenzene using reducing agents such as iron powder in the presence of hydrochloric acid.
Oxidation of Amines: Another approach is the oxidation of 1-butyl-4-aminobenzene using oxidizing agents like peroxyacetic acid or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction or oxidation processes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-butyl-4-nitrobenzene.
Reduction: Reduction of this compound yields 1-butyl-4-aminobenzene.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the nitroso group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidizing Agents: Peroxyacetic acid, hydrogen peroxide.
Reducing Agents: Iron powder, hydrochloric acid.
Electrophiles: Halogens, nitro groups.
Major Products:
Oxidation: 1-Butyl-4-nitrobenzene.
Reduction: 1-Butyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Butyl-4-nitrosobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving nitroso compounds and their biological effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-butyl-4-nitrosobenzene exerts its effects involves its ability to participate in redox reactions. The nitroso group can undergo reduction to form an amine or oxidation to form a nitro group. These transformations can affect the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Structural Analogues: Nitro vs. Nitroso Derivatives
A key distinction lies in the functional group: nitroso (-NO) vs. nitro (-NO₂). For example, 2-(4-Nitrobenzylidene)malononitrile (C₁₀H₅N₃O₂, CAS 2700-23-4) contains a nitro group and exhibits higher thermal stability compared to nitroso derivatives due to the resonance stabilization of the nitro group . In contrast, nitroso compounds like 1-butyl-4-nitrosobenzene are more prone to photodegradation and redox reactions.
Property | This compound | 2-(4-Nitrobenzylidene)malononitrile |
---|---|---|
Functional Group | Nitroso (-NO) | Nitro (-NO₂) |
Molecular Weight (g/mol) | 163.22 | 199.17 |
Stability | Low (photolabile) | Moderate (resonance-stabilized) |
Reactivity | High (redox-active) | Lower (electrophilic substitution) |
Alkyl-Substituted Benzene Derivatives
The butyl group in this compound contributes to its hydrophobicity, similar to 1-tert-butyl-4-butylbenzene (a structurally related alkylbenzene). Alkyl chains enhance lipophilicity, increasing solubility in organic solvents like hexane or dichloromethane . However, the nitroso group introduces polar character, creating a balance between hydrophobic and polar interactions.
Property | This compound | 1-tert-Butyl-4-butylbenzene |
---|---|---|
Substituent Effects | -NO (polar), -C₄H₉ (nonpolar) | -C₄H₉ (nonpolar), -C(CH₃)₃ |
Boiling Point | ~220–240°C (estimated) | ~250–270°C (alkyl-dominated) |
Solubility in Water | Low (<0.1 g/L) | Negligible |
Properties
CAS No. |
34645-50-6 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-butyl-4-nitrosobenzene |
InChI |
InChI=1S/C10H13NO/c1-2-3-4-9-5-7-10(11-12)8-6-9/h5-8H,2-4H2,1H3 |
InChI Key |
XFDALNVZYFHILZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=O |
Origin of Product |
United States |
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